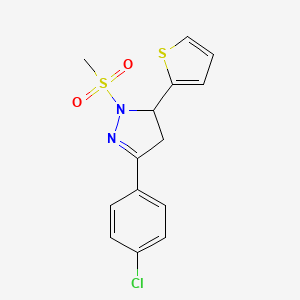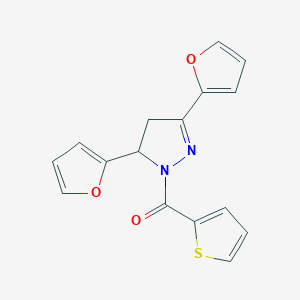
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally related to 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, involves multi-step reactions often starting from basic pyrazolone frameworks. These syntheses typically employ condensation/cyclization reactions and may utilize sulfonamide or sulfonyl groups for functionalization. Notably, the synthesis processes emphasize the regiospecific nature of reactions and the importance of structural characterization through X-ray crystallography to confirm the products (Wang et al., 2015; Kamani et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been elucidated using single-crystal X-ray diffraction. These analyses reveal the planarity or near-planarity of the pyrazole core, the orientation of substituent groups, and the presence of hydrogen bonding and π-π stacking interactions that contribute to the stability and conformation of the molecule (Kariuki et al., 2021; Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical properties of pyrazole derivatives are significantly influenced by the nature of their substituents. Reactions involving these compounds can include cycloadditions, substitutions, and transformations facilitated by various catalysts, often yielding products with potential biological activities. The chemical behavior of these molecules is guided by their electron-donating or withdrawing groups, affecting their reactivity and interaction with different biological targets (Zhu et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, provide insight into the potential applicability of these compounds in various domains. For instance, the crystalline structure can influence the compound's stability, solubility, and reactivity, which are crucial for its application in medicinal chemistry and materials science (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, potential for hydrogen bonding, and electronic characteristics, are pivotal in their function and application. These properties can be explored through spectroscopic methods and computational chemistry, offering insights into the molecule's behavior in biological systems or as part of synthetic pathways. The electron distribution, potential energy, and molecular orbitals calculated through quantum mechanical methods can predict the reactivity and interactions of these compounds (Diwaker, 2014).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQAQXSASPSBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4105695.png)

![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4105698.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4105714.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105722.png)
![N-{4-[({2-[(2-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4105743.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4105756.png)
acetic acid](/img/structure/B4105762.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide](/img/structure/B4105763.png)
![N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105776.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4105789.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4105793.png)
